molecular formula C17H21BrO B8727778 2-(5-Bromo-2-methoxyphenyl)adamantane

2-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No.: B8727778
M. Wt: 321.3 g/mol
InChI Key: JLXGISLEMCPIIE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)adamantane (CAS: 104224-63-7) is a brominated adamantane derivative featuring a methoxy-substituted phenyl ring at the 2-position of the adamantane scaffold. Its molecular weight is 321.25 g/mol, and it is structurally characterized by the rigid, three-dimensional adamantane core, which confers enhanced stability and unique steric properties . This compound is primarily utilized as an intermediate in catalytic cross-coupling reactions, such as the polymer-bound phosphine-catalyzed arylamination of 1-(5-bromo-2-methoxyphenyl)adamantane with chloroanilines (e.g., 4-chloroaniline), forming complex intermediates in synthetic pathways .

Properties

Molecular Formula

C17H21BrO

Molecular Weight

321.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)adamantane

InChI

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)9-15(16)17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3

InChI Key

JLXGISLEMCPIIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Conformational Similarities

Adamantane derivatives often exhibit synclinal conformations due to steric interactions between the adamantyl group and substituents on aromatic rings. For example:

  • 2-(Adamantan-1-yl)-2-oxoethyl benzoates : These esters adopt synclinal conformations in crystals, with packing in head-to-tail (adamantane-to-phenyl) arrangements. This structural redundancy is common in adamantane-based esters .
  • The 4-phenyl-para-carborane derivative exhibits higher estrogen receptor binding activity (10× more potent than 17β-estradiol) compared to the analogous adamantane derivative (Figure 26a in ) .

Pharmacological Activity

Antioxidant and Anti-Inflammatory Properties
  • 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate : Demonstrates superior hydrogen peroxide radical scavenging activity compared to standard antioxidants .
  • Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) : Exhibit potent anti-inflammatory effects, outperforming diclofenac sodium in protein denaturation assays. This highlights the role of nitrogen substituents in enhancing bioactivity .
Estrogen Receptor Modulation
  • 4-Phenyl-para-carborane derivative : EC₅₀ = 1 × 10⁻¹⁰–1 × 10⁻⁸ mol, comparable to the adamantane-based analog. Both activate transcription in estrogen-responsive systems, but carborane derivatives are more potent .

Key Data Table: Comparison of Adamantane Derivatives

Compound Name Structure Highlights Key Activities Reference
2-(5-Bromo-2-methoxyphenyl)adamantane Bromo-methoxy-phenyl + adamantane Cross-coupling intermediate
2-(Adamantan-1-yl)-2-oxoethyl benzoates Adamantyl-oxoethyl + ester groups Antioxidant, radical scavenging
4-Phenyl-para-carborane derivative Carborane cluster + phenyl group Estrogen receptor binding (EC₅₀: 10⁻¹⁰ M)
2-(1-Adamantyl)-2-propanamine Adamantyl + propanamine Anti-inflammatory (better than diclofenac)

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